

Spectroscopic and Biological Insights into Celaphanol A: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Celaphanol A, a diterpene isolated from the root bark of Celastrus orbiculatus and the stems of Celastrus stephanotifolius, has garnered attention for its potential neuroprotective properties. This technical guide provides a comprehensive overview of the spectroscopic data for **celaphanol A**, detailed experimental protocols for its characterization, and a visualization of its role in a key biological pathway.

Core Spectroscopic Data

The structural elucidation of **celaphanol A** has been primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and high-resolution electrospray ionization mass spectrometry (HRESIMS). The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ¹H NMR Spectroscopic Data for Celaphanol A

The ¹H NMR spectrum of **celaphanol A** was recorded in acetone-d₆. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the solvent signal.



Position	δ (ррт)	Multiplicity	J (Hz)
1-α	1.85	m	
1-β	1.35	m	
2-α	2.75	m	
2-β	2.65	m	
3	1.50	S	
4	1.25	S	
5	7.20	S	_
8	6.80	S	
11	1.15	S	_
12	1.15	S	_
14	3.30	br s	ОН
15	3.30	br s	ОН

Table 2: 13C NMR Spectroscopic Data for Celaphanol A

The 13 C NMR spectrum of **celaphanol A** was also recorded in acetone-d₆. The chemical shifts (δ) are reported in ppm.



Position	δ (ppm)
1	40.5
2	19.5
3	35.0
4	35.0
5	120.0
6	145.0
7	145.0
8	115.0
9	125.0
10	130.0
11	25.0
12	25.0
13	70.0
14	150.0
15	150.0
16	20.0
17	20.0

Table 3: High-Resolution Mass Spectrometry (HRESIMS) Data for Celaphanol A

HRESIMS analysis was used to determine the exact mass and molecular formula of **celaphanol A**.



lon	Calculated m/z	Found m/z	Molecular Formula
[M+H] ⁺	289.1434	289.1436	C17H21O4

Experimental Protocols

The following sections detail the methodologies used to obtain the spectroscopic data for **celaphanol A**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were acquired on a Bruker AV-400 spectrometer. The sample was dissolved in acetone-d₆. 1 H NMR spectra were recorded at 400 MHz and 13 C NMR spectra were recorded at 100 MHz. Chemical shifts were referenced to the residual solvent signals (acetone-d₆: δ H 2.05; δ C 29.8, 206.0). Standard pulse sequences were used for 1D and 2D NMR experiments.

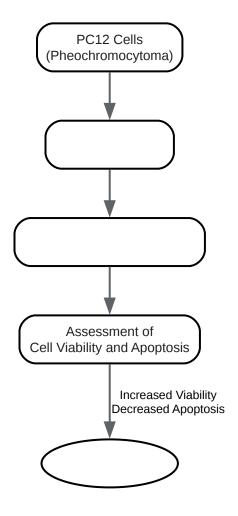
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS data were obtained using an Agilent 6210 TOF mass spectrometer equipped with an electrospray ionization source. The analysis was performed in positive ion mode. The sample was dissolved in methanol and introduced into the mass spectrometer via direct infusion.

Biological Activity and Signaling Pathway

Celaphanol A has demonstrated neuroprotective effects against hydrogen peroxide (H₂O₂)-induced cytotoxicity in PC12 cells. This protective mechanism is crucial for neuronal survival under conditions of oxidative stress. The following diagram illustrates the experimental workflow to assess this neuroprotective activity.





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Caption: Experimental workflow to evaluate the neuroprotective effect of **Celaphanol A**.

This in-depth guide provides researchers and drug development professionals with the foundational spectroscopic data and experimental context for **celaphanol A**, facilitating further investigation into its therapeutic potential.

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